

Structural Confirmation of 2-Bromo-3-nitroaniline: A Comparative Spectroscopic Guide

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Compound of Interest

Compound Name: 2-Bromo-3-nitroaniline

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The unequivocal structural confirmation of synthetic intermediates is a cornerstone of reliable and reproducible research in drug discovery and development. This guide provides a comparative analysis of standard analytical techniques for the structural elucidation of **2-Bromo-3-nitroaniline**. Due to the limited availability of published, collated experimental spectra for **2-Bromo-3-nitroaniline**, this guide presents a detailed comparison with its isomers and a close structural analog, 2-Chloro-3-nitroaniline. The provided experimental data for these related compounds will serve as a robust framework for the confirmation of the title compound's structure.

Comparative Spectroscopic Data

The structural confirmation of **2-Bromo-3-nitroaniline** and its derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below is a compilation of experimental data for closely related analogs and isomers, which provides a basis for the expected spectral features of **2-Bromo-3-nitroaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise substitution pattern on the aromatic ring. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are highly sensitive to the electronic effects of the bromo, nitro, and amino substituents.

Table 1: ^1H NMR Data of **2-Bromo-3-nitroaniline** Analogs and Isomers

Compound	Solvent	Chemical Shifts (δ , ppm) and Coupling Constants (J, Hz)
2-Chloro-3-nitroaniline[1]	CDCl_3	7.21–7.11 (m, 2H), 6.97–6.89 (m, 1H), 4.40 (br, 2H, $-\text{NH}_2$)
2-Bromo-4-nitroaniline	Not Specified	Not Specified
4-Bromo-2-nitroaniline	Not Specified	Not Specified
2-Bromo-5-nitroaniline	Not Specified	Not Specified
3-Nitroaniline[1]	CDCl_3	7.58 (dd, $J = 8.0, 2.2, 1\text{H}$), 7.49 (t, $J = 2.2, 1\text{H}$), 7.27 (t, $J = 8.0, 1\text{H}$), 6.95 (dd, $J = 8.0, 2.2, 1\text{H}$), 4.00 (s, 2H, $-\text{NH}_2$)

Table 2: ^{13}C NMR Data of **2-Bromo-3-nitroaniline** Analogs and Isomers

Compound	Solvent	Chemical Shifts (δ , ppm)
2-Chloro-3-nitroaniline[1]	CDCl_3	147.61, 143.77, 130.07, 125.40, 113.47, 109.87
4-Bromo-2-nitroaniline[2]	Not Specified	Not Specified
2-Bromo-5-nitroaniline	Not Specified	Not Specified
2-Bromoaniline	Not Specified	Not Specified
3-Nitroaniline[1]	CDCl_3	149.27, 147.49, 129.94, 120.66, 113.15, 109.03

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The characteristic vibrational frequencies of the amino (N-H) and nitro (N-O) groups are particularly informative.

Table 3: Key IR Absorption Frequencies for **2-Bromo-3-nitroaniline** Isomers

Functional Group	2-Bromo-5-nitroaniline	4-Bromo-2-nitroaniline	Expected Range for 2-Bromo-3-nitroaniline
N-H Stretch (amine)	Not Specified	Not Specified	3300-3500 cm^{-1} (two bands for primary amine)
N-O Stretch (nitro, asymmetric)	Not Specified	Not Specified	1500-1570 cm^{-1}
N-O Stretch (nitro, symmetric)	Not Specified	Not Specified	1300-1380 cm^{-1}
C-Br Stretch	Not Specified	Not Specified	500-600 cm^{-1}

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, which can aid in structural confirmation.

Table 4: Mass Spectrometry Data for **2-Bromo-3-nitroaniline** and its Isomers

Compound	Ionization Mode	Molecular Ion (m/z)	Key Fragments (m/z)
2-Bromo-3-nitroaniline (Predicted)	El	[M] ⁺ at 216/218 (due to Br isotopes)	Fragments corresponding to loss of NO ₂ , Br, and other characteristic cleavages.
2-Bromo-5-nitroaniline	El	216/218	170, 136, 90
4-Bromo-2-nitroaniline ^[2]	GC-MS	216/218	170

Experimental Protocols

Standard high-resolution analytical techniques are employed for the structural confirmation of **2-Bromo-3-nitroaniline** and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.
- **Instrumentation:** ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:**
 - ^1H NMR: A standard single-pulse experiment is performed. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
 - ^{13}C NMR: A proton-decoupled experiment is typically used to obtain singlets for each unique carbon atom.
- **Data Processing:** The acquired data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

- **Sample Preparation:**
 - **Solid (KBr pellet):** A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
 - **Solid (ATR):** A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm^{-1} . A background spectrum is collected and automatically subtracted from the sample spectrum.
- Data Processing: The resulting spectrum is plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

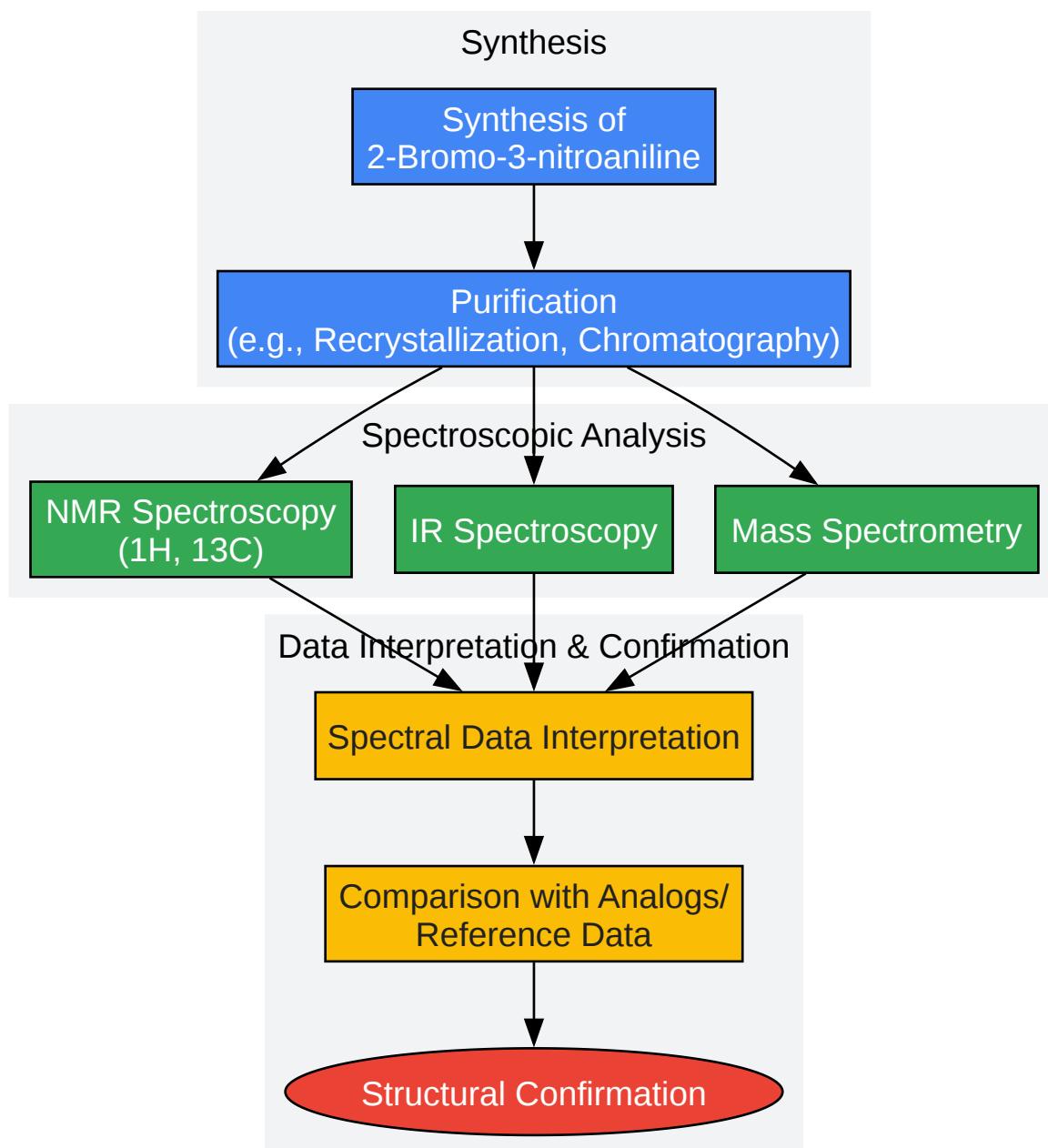
Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: A mass spectrometer, often coupled with a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used. Electron Ionization (EI) is a common technique for such molecules.
- Data Acquisition: The sample is introduced into the ion source, where it is ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
- Data Processing: The data is presented as a mass spectrum, which is a plot of ion intensity versus m/z .

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the structural confirmation of a synthesized compound like **2-Bromo-3-nitroaniline**.

Experimental Workflow for Structural Confirmation

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